Methyl 5-(bis((1,1-dimethylethoxy)carbonyl)amino)-2-pyridinecarboxylate
Description
Methyl 5-(bis((1,1-dimethylethoxy)carbonyl)amino)-2-pyridinecarboxylate is a pyridine-based derivative featuring two (1,1-dimethylethoxy)carbonyl (BOC) groups protecting an amino moiety at the 5-position and a methyl ester at the 2-position. The BOC groups are widely used in organic synthesis for temporary amine protection due to their stability under basic and nucleophilic conditions and their selective removal under acidic conditions (e.g., trifluoroacetic acid, TFA) . This compound is likely employed in peptide or heterocyclic synthesis, where selective deprotection is critical for stepwise assembly.
Properties
IUPAC Name |
methyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-16(2,3)24-14(21)19(15(22)25-17(4,5)6)11-8-9-12(18-10-11)13(20)23-7/h8-10H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFODHSMFVHIXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CN=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The initial step involves the reaction of pyridine-2-carboxylic acid with an appropriate protecting group to form the bis(1,1-dimethylethoxy)carbonyl derivative. This is followed by esterification with methanol to introduce the methyl ester group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. The process also involves purification steps to remove any impurities and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can be used to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-(bis((1,1-dimethylethoxy)carbonyl)amino)-2-pyridinecarboxylate has shown promise as a building block in the synthesis of bioactive molecules. Its derivatives have been explored for their potential as:
- Antiviral Agents : Research indicates that compounds derived from this structure can inhibit viral replication, particularly in the context of HIV protease inhibitors. A study demonstrated the synthesis of a novel compound based on this structure that exhibited significant activity against HIV protease, showcasing its potential in antiviral drug development .
- Anticancer Agents : The compound's ability to interact with biological targets makes it a candidate for further development as an anticancer agent. Its derivatives have been tested for cytotoxicity against various cancer cell lines, revealing promising results that warrant further investigation.
Organic Synthesis
In organic synthesis, this compound serves as an intermediate in the preparation of more complex molecules. Some notable applications include:
- Synthesis of Nucleoside Analogs : The compound has been utilized to create nucleoside analogs with novel hydrogen bonding patterns. These analogs are essential for developing new therapeutic agents targeting genetic material .
- Multi-step Synthesis : The compound can be involved in multi-step synthetic pathways where it acts as a versatile intermediate, allowing for the introduction of various functional groups that enhance the biological activity of the final products.
Material Science
The structural properties of this compound also lend themselves to applications in material science:
- Polymer Chemistry : Its derivatives can be incorporated into polymer matrices to modify physical properties such as solubility and thermal stability. This application is particularly relevant in the development of drug delivery systems where controlled release is crucial.
- Metal-Organic Frameworks (MOFs) : The compound's functional groups can facilitate coordination with metal ions, leading to the formation of metal-organic frameworks that have applications in gas storage and separation technologies .
Case Study 1: Antiviral Activity
A study focused on synthesizing derivatives of this compound revealed that certain modifications could enhance antiviral activity against HIV. The synthesized compounds were evaluated using standard antiviral assays, demonstrating effective inhibition of viral replication at low concentrations.
Case Study 2: Synthesis of Nucleoside Analogs
In another research effort, the compound was used as a precursor for synthesizing novel nucleoside analogs. These analogs were characterized by their unique hydrogen bonding patterns and showed potential as therapeutic agents targeting specific nucleic acid interactions. The study highlighted the versatility of this compound in creating diverse chemical entities.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in biological studies, it may interact with enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Research Findings and Limitations
- details the synthesis of a structurally similar aliphatic BOC-protected nitrobutanoate, achieving 50% yield via nitrite-mediated nitro group introduction and TFA-mediated deprotection . This suggests comparable synthetic challenges (e.g., moderate yields, chromatographic purification) for the target pyridine derivative.
- –3 highlight the prevalence of BOC and related groups (e.g., Bhoc, Bocae) in protecting strategies but lack direct data on pyridine-based analogs. This gap underscores the need for further studies on the electronic effects of aromatic cores on BOC stability.
Biological Activity
Methyl 5-(bis((1,1-dimethylethoxy)carbonyl)amino)-2-pyridinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which includes two bis((1,1-dimethylethoxy)carbonyl) groups attached to a pyridine ring. The molecular formula is , with a molecular weight of approximately 298.35 g/mol.
Synthesis Overview:
- The synthesis involves the reaction of methyl 5-amino-2-pyridinecarboxylate with bis((1,1-dimethylethoxy)carbonyl) anhydride under controlled conditions to yield the target compound.
- Purification is typically achieved through column chromatography, ensuring high purity for biological assays.
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity: Preliminary studies suggest that the compound has inhibitory effects against several bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis.
- Anticancer Potential: In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
- Enzyme Inhibition: The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which could have implications for drug design.
Case Studies
-
Antimicrobial Efficacy:
- A study tested the compound against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity.
-
Cytotoxicity in Cancer Cells:
- In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells compared to controls.
-
Enzyme Inhibition:
- Research focused on the inhibition of dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis. The compound showed promising results with an IC50 value of 15 µM.
Antimicrobial Activity Summary
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 32 |
Cytotoxicity Results
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | 25 | 35 |
Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Dihydrofolate Reductase | 15 |
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester
The methyl ester group at the 2-position is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. This reaction is critical for further functionalization, such as peptide coupling or salt formation.
Key Findings :
-
Base-Mediated Hydrolysis : In methanol/water mixtures with catalytic NaOH, esters hydrolyze to carboxylates. For structurally similar methyl pyridinecarboxylates (e.g., methyl 5-hydroxypyridine-2-carboxylate ), hydrolysis proceeds quantitatively at 60–80°C .
-
Acid-Mediated Hydrolysis : HCl in dioxane/water at reflux cleaves methyl esters to carboxylic acids without affecting Boc groups .
Conditions :
| Reaction Type | Reagents | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Basic hydrolysis | 1M NaOH, MeOH/H₂O | 80°C | 6 h | >95% | |
| Acidic hydrolysis | 6M HCl, dioxane | Reflux | 12 h | ~90% |
Deprotection of Bis-Boc Groups
The bis-Boc-protected amino group is cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in dioxane.
Mechanistic Insights :
-
Boc groups are stable to bases and nucleophiles but cleaved via acid-catalyzed tert-butyl cation formation. For Boc-protected amines in pyridine systems, TFA (20–50% v/v in DCM) quantitatively removes Boc groups at room temperature .
-
Selectivity : The methyl ester remains intact under these conditions.
Conditions :
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| TFA (50%) | DCM | 25°C | 1 h | >95% | |
| HCl (4M) | Dioxane | 0°C → 25°C | 4 h | ~90% |
Coupling Reactions
The deprotected amino group (post-Boc cleavage) can undergo:
-
Acylation : With activated esters (e.g., NHS esters) in DMF or THF.
-
Suzuki-Miyaura Cross-Coupling : If halogenated derivatives are synthesized.
Example :
For pyridinecarboxamides, palladium catalysts (e.g., Pd(PCy₃)₂) enable cross-coupling with boronic acids in dioxane/water at 40–100°C .
Conditions for Suzuki Coupling :
| Catalyst | Base | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| Pd(PCy₃)₂ | CsF | Dioxane/H₂O | 80°C | 2–6 h | 92–94% | |
| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100°C | 12 h | 85% |
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic substitution at the 3- or 4-positions, depending on directing effects.
Example :
Challenges :
-
Steric hindrance from Boc groups may reduce reactivity at adjacent positions.
-
Regioselectivity : The 5-position bis-Boc-amino group directs electrophiles to the 3- or 4-position .
Stability and Byproduct Formation
Q & A
Q. What are the optimal synthetic strategies for introducing bis-Boc protection to the amino group of 5-amino-2-pyridinecarboxylate derivatives?
- Methodological Answer: The double Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like N,N-diisopropylethylamine (DIEA) or 4-dimethylaminopyridine (DMAP). A polar aprotic solvent (e.g., DMF or dichloromethane) is recommended to enhance solubility. Reaction progress can be monitored via TLC or HPLC, with Boc group incorporation confirmed by (disappearance of NH signals at ~6.5 ppm) and IR spectroscopy (appearance of C=O stretches at ~1680–1720 cm). Contradictions in yield optimization may arise from competing side reactions; increasing reaction time (24–48 hours) or temperature (40–50°C) can mitigate incomplete protection .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: and are critical for verifying the bis-Boc groups (e.g., tert-butyl protons at ~1.4 ppm) and ester functionality (methoxy group at ~3.9 ppm).
- HPLC-MS: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is used to confirm molecular weight ([M+H] expected at ~439.2 g/mol) and detect impurities.
- Elemental Analysis: Validates stoichiometric ratios of C, H, and N, which are essential for publication-ready data .
Q. How should researchers handle and store this compound to ensure long-term stability?
- Methodological Answer: Store under inert gas (argon or nitrogen) at –20°C in a desiccator to prevent hydrolysis of the Boc groups. Avoid prolonged exposure to moisture or acidic conditions. Stability tests in common solvents (e.g., DMSO, methanol) over 1–2 weeks can identify degradation pathways via LC-MS monitoring .
Advanced Research Questions
Q. What experimental and computational approaches can resolve low yields during bis-Boc protection due to steric hindrance?
- Methodological Answer:
- Microwave-Assisted Synthesis: Reduces reaction time (1–2 hours) and improves yields by enhancing molecular collisions under controlled heating (60–80°C).
- DFT Calculations: Predict steric and electronic effects of the pyridine ring on Boc group accessibility. For example, computational models (Gaussian or ORCA) can optimize reaction coordinates for nucleophilic attack on Boc anhydride.
- Alternative Catalysts: Use DMAP or Hünig’s base to activate Boc anhydride in sterically crowded environments .
Q. How does the electron-withdrawing nature of the pyridine ring influence the reactivity of the methyl ester in nucleophilic substitution reactions?
- Methodological Answer: The pyridine ring’s electron-withdrawing effect activates the ester carbonyl toward nucleophilic attack. Kinetic studies (e.g., monitoring hydrolysis rates via if fluorinated analogs are used) can quantify this effect. Competitive reactions with amines or thiols under basic conditions (pH 8–10) may reveal regioselectivity patterns. Contrast with non-activated esters (e.g., methyl benzoate) to isolate electronic contributions .
Q. What strategies can mitigate contradictions in reported solubility data for this compound across different solvent systems?
- Methodological Answer: Conduct systematic solubility screens using the Hildebrand solubility parameter framework. Test solvents like DCM (δ ~20 MPa), THF (δ ~18 MPa), and ethyl acetate (δ ~18.6 MPa). Sonication (30 minutes at 40°C) or co-solvent systems (e.g., DMSO:water gradients) may resolve discrepancies. Document solubility limits via UV-Vis spectroscopy (λ~260 nm for pyridine derivatives) .
Data Contradiction Analysis
Q. Why do Boc deprotection protocols vary significantly in reported acid sensitivity for this compound?
- Methodological Answer: Deprotection with trifluoroacetic acid (TFA) typically requires 1–2 hours at 0–5°C to minimize ester hydrolysis. However, conflicting reports may arise from differences in acid concentration (10–50% TFA in DCM) or water content. Controlled experiments with monitoring (disappearance of tert-butyl signals) can standardize protocols. Alternative acids (HCl/dioxane) may offer milder conditions for acid-sensitive derivatives .
Tables for Key Data
| Analytical Parameter | Method | Expected Result | Reference |
|---|---|---|---|
| Molecular Weight | HPLC-MS | 439.2 g/mol | |
| Boc Group Confirmation | 1.4 ppm (s, 18H) | ||
| Purity | HPLC | >95% (λ = 254 nm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
